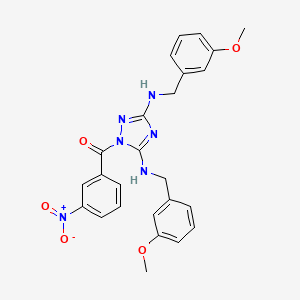![molecular formula C29H27NO2 B5226706 N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide](/img/structure/B5226706.png)
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide, also known as BHAP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. BHAP is a small molecule that has the potential to be used as a drug candidate due to its unique chemical structure and biological properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, this compound has been shown to activate the AMP-activated protein kinase pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis, which can lead to anti-cancer effects. Additionally, this compound has been shown to improve insulin sensitivity and glucose uptake in cells, which can lead to potential therapeutic effects for diabetes.
Advantages and Limitations for Lab Experiments
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide has several advantages and limitations for lab experiments. One advantage is that this compound is a small molecule that can be easily synthesized and purified. Additionally, this compound has shown promising results in various in vitro and in vivo studies. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, this compound has not yet been tested in clinical trials, which limits its potential for use as a drug candidate.
Future Directions
There are several future directions for the research of N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide. One direction is to further investigate the mechanism of action of this compound to optimize its therapeutic potential. Additionally, future studies could focus on testing this compound in clinical trials to determine its safety and efficacy as a drug candidate. Furthermore, future studies could investigate the potential use of this compound in combination with other drugs for synergistic effects. Overall, this compound has the potential to be a promising drug candidate for the treatment of various diseases, and further research is needed to fully understand its therapeutic potential.
Synthesis Methods
The synthesis of N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide involves a multi-step process that requires the use of various chemical reagents and techniques. The initial step involves the reaction of benzylamine with 4-methylbenzaldehyde to form N-benzyl-4-methylbenzamide. The second step involves the reaction of N-benzyl-4-methylbenzamide with 2-phenylethanol to form this compound. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Properties
IUPAC Name |
N-benzyl-N-[2-hydroxy-2-(4-methylphenyl)-2-phenylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO2/c1-23-17-19-27(20-18-23)29(32,26-15-9-4-10-16-26)22-30(21-24-11-5-2-6-12-24)28(31)25-13-7-3-8-14-25/h2-20,32H,21-22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJXGZPXPQCWAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3)(C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)

![N~1~-(4-isopropylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5226646.png)
![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)

![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-pyridinylmethyl)piperazine](/img/structure/B5226671.png)
![4-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5226673.png)
![4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5226676.png)
![3-({[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5226714.png)
![3-(4-chlorophenyl)-5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226718.png)
![(4-(2-chlorobenzyl)-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5226722.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)isonicotinamide 1-oxide](/img/structure/B5226728.png)
